molecular formula C23H28ClN3O6 B15001189 Ethyl 4-(2-chloro-6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenyl)piperazine-1-carboxylate

Ethyl 4-(2-chloro-6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenyl)piperazine-1-carboxylate

Cat. No.: B15001189
M. Wt: 477.9 g/mol
InChI Key: VTCSHKNIDKIWCL-UHFFFAOYSA-N
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Description

ETHYL 4-[2-CHLORO-6-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a chlorinated phenyl group and a trimethoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-CHLORO-6-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the chlorinated phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the trimethoxybenzamido group: This step can be carried out using amide bond formation techniques, often involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-CHLORO-6-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

ETHYL 4-[2-CHLORO-6-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups.

    Biological Research: The compound can be used to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-CHLORO-6-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXYLATE: This compound shares a similar ethyl ester functional group but has a different core structure.

    Indole Derivatives: These compounds also feature complex aromatic systems and are studied for their biological activities.

Uniqueness

ETHYL 4-[2-CHLORO-6-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE is unique due to its combination of a piperazine ring with a chlorinated phenyl group and a trimethoxybenzamido group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H28ClN3O6

Molecular Weight

477.9 g/mol

IUPAC Name

ethyl 4-[2-chloro-6-[(2,3,4-trimethoxybenzoyl)amino]phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H28ClN3O6/c1-5-33-23(29)27-13-11-26(12-14-27)19-16(24)7-6-8-17(19)25-22(28)15-9-10-18(30-2)21(32-4)20(15)31-3/h6-10H,5,11-14H2,1-4H3,(H,25,28)

InChI Key

VTCSHKNIDKIWCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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